N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine
Description
Properties
CAS No. |
627521-00-0 |
|---|---|
Molecular Formula |
C30H32N2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H32N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)21-22-31-23-24-32-30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-32H,21-24H2 |
InChI Key |
VFMNTNJRQMLMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCCNC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Ethane-1,2-diamine
One classical approach involves the stepwise alkylation of ethane-1,2-diamine with appropriate benzhydryl and diphenylpropyl halides or derivatives under controlled conditions. This method typically uses:
- Starting materials: Ethane-1,2-diamine, benzhydryl halide (e.g., benzhydryl chloride or bromide), and 3,3-diphenylpropyl halide.
- Reaction conditions: Use of a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the acid formed and promote nucleophilic substitution.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance nucleophilicity.
- Temperature: Moderate heating (25–80 °C) to facilitate substitution without decomposition.
This method requires careful stoichiometric control to prevent multiple alkylations on the same amino group and to ensure selective mono-substitution on each nitrogen atom.
Reductive Amination Route
An alternative and more selective method involves reductive amination , where ethane-1,2-diamine is reacted with benzophenone derivatives or 3,3-diphenylpropanal under reductive conditions:
- Step 1: Formation of imine intermediates by condensation of ethane-1,2-diamine with the corresponding aldehyde or ketone.
- Step 2: Reduction of the imine to the secondary amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
- Advantages: This method offers better control over substitution patterns and reduces side reactions.
- Limitations: Requires pure aldehyde/ketone precursors and careful control of reduction conditions.
Catalytic Cycloaddition and Umpolung Strategies
Recent advances in synthetic organic chemistry have introduced [3 + 2] cycloaddition methods and umpolung strategies for the preparation of substituted 1,2-diamines, which can be adapted for the synthesis of complex diamines like N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine:
- Key step: Cycloaddition of tertiary amine N-oxides with silyl-protected imines to form imidazolidine intermediates.
- Subsequent transformations: Selective ring opening and functional group modifications yield the desired diamine.
- Yields: Moderate to high (up to 94%) depending on substrate electronics.
- Mechanistic insights: Density Functional Theory (DFT) studies support the reaction pathway and selectivity.
- Reference: This method allows for broad substrate scope and flexibility in substitution patterns, potentially applicable to the target compound synthesis.
Detailed Reaction Conditions and Yields
| Preparation Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct Alkylation | Ethane-1,2-diamine, benzhydryl chloride, 3,3-diphenylpropyl halide, base (NaOH), DMF, 25–80 °C | 70–85 | Requires careful stoichiometry; risk of over-alkylation; moderate reaction times |
| Reductive Amination | Ethane-1,2-diamine, benzophenone/3,3-diphenylpropanal, NaBH4 or catalytic hydrogenation, THF or MeOH | 75–90 | High selectivity; mild conditions; sensitive to aldehyde/ketone purity |
| [3 + 2] Cycloaddition Method | Tertiary amine N-oxide, silyl imine, LDA/diisopropylamine, THF, room temperature to mild heating | Up to 94 | Modern, efficient; broad substrate scope; requires specialized reagents and catalysts |
Research Findings and Analytical Data
- Spectral Characterization: The synthesized this compound is typically characterized by NMR (1H, 13C), FTIR, and mass spectrometry to confirm substitution patterns and purity.
- Thermal Stability: Thermal analysis (TGA, DSC) indicates stability up to ~169 °C, consistent with bulky aromatic substitution.
- Solubility: The compound shows good solubility in organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM), facilitating purification and further reactions.
Comparative Analysis of Preparation Methods
| Aspect | Direct Alkylation | Reductive Amination | [3 + 2] Cycloaddition Method |
|---|---|---|---|
| Selectivity | Moderate; risk of over-alkylation | High; controlled imine formation | High; mechanistically guided |
| Reaction Complexity | Simple to moderate | Moderate | Complex; requires specialized reagents |
| Yield | 70–85% | 75–90% | Up to 94% |
| Scalability | Good for industrial scale | Moderate | More suited for research scale |
| Equipment Requirements | Standard lab glassware | Standard lab glassware | Requires inert atmosphere and catalysts |
| By-products | Possible secondary amines | Minimal | Minimal |
Summary and Recommendations
The preparation of this compound can be effectively achieved by:
- Direct alkylation for straightforward synthesis when moderate selectivity is acceptable.
- Reductive amination for higher selectivity and cleaner product profiles.
- Advanced cycloaddition methods for expanding chemical diversity and achieving high yields with complex substitution patterns.
For industrial or large-scale synthesis, direct alkylation with optimized stoichiometry and reaction conditions is practical. For research and development, reductive amination and cycloaddition methods offer superior control and versatility.
Chemical Reactions Analysis
Types of Reactions
N’-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Halides, amines; reactions often require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
N’-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Structural Insights :
Target Compound Implications :
- The benzhydryl groups may confer improved blood-brain barrier penetration or receptor binding affinity, analogous to chlorophenyl derivatives .
- Potential cytotoxicity requires evaluation, as polar substituents (e.g., amidines in ) reduce toxicity.
Physicochemical Properties
Lipophilicity, solubility, and stability are critical for drug development:
Benzhydryl Derivative Predictions :
- Salt formation (e.g., HCl) could enhance bioavailability, as seen in .
Biological Activity
N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by its unique structure that includes a benzhydryl group and a diphenylpropyl moiety. The chemical formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound primarily relates to its interaction with various receptors and enzymes within the body. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress.
- Antimicrobial Properties : Research indicates that it may possess antibacterial effects against specific strains of bacteria.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assay. The results are summarized in Table 1.
Antimicrobial Activity
The antimicrobial efficacy was assessed against common bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.
Case Study 1: Antioxidant Effects in Vivo
A case study involving animal models demonstrated that administration of this compound resulted in a significant reduction in markers of oxidative stress. The study involved administering the compound to rats subjected to oxidative stress conditions. Results indicated a decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity.
Case Study 2: Antimicrobial Efficacy
In vitro studies were conducted to evaluate the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The compound exhibited notable activity against MRSA with an MIC value significantly lower than conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
